(5-Methyl-1,3-thiazol-2-yl)acetonitrile
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Overview
Description
“(5-Methyl-1,3-thiazol-2-yl)acetonitrile” is a chemical compound with the CAS Number: 851269-14-2 . It has a molecular weight of 139.2 and its IUPAC name is 2-(5-methyl-1H-1lambda3-thiazol-2-yl)acetonitrile . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds derived from (5-Methyl-1,3-thiazol-2-yl)acetonitrile have been explored for their potential as antifungal agents. For instance, a novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives were synthesized and exhibited moderate to good antifungal activity in in vitro assessments (Shelke et al., 2014).
Novel Synthetic Pathways
Research has also focused on innovative pathways to synthesize structurally complex molecules. A notable method involves the transformation of substituted acetonitriles to yield pyrrolo[2,1-b]thiazoles, demonstrating the versatility of this compound in synthesizing heterocyclic compounds (Tverdokhlebov et al., 2003).
Material Science and Supramolecular Chemistry
In material science, this compound derivatives have contributed to the development of heterodinuclear non-covalent podates. These compounds exhibit interesting physicochemical properties, such as iron(II) spin-state equilibria in self-assembled supramolecular complexes (Piguet et al., 1997).
Organic Chemistry
The compound has facilitated the synthesis of diverse organic molecules, including pyrrolothiazoles and benzothiazoles, showcasing its utility in constructing complex molecular architectures for various applications (Tverdokhlebov et al., 2005).
Mechanism of Action
Target of Action
Thiazoles, the group to which (5-Methyl-1,3-thiazol-2-yl)acetonitrile belongs, are known to have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may influence how it interacts with its targets.
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
The compound’s storage temperature is noted to be between 28°c, suggesting that it may require specific storage conditions to maintain its stability .
Result of Action
Thiazoles are known to have a range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
Thiazole ring is known to be highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIRMFUPEBAYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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